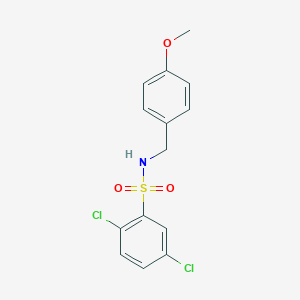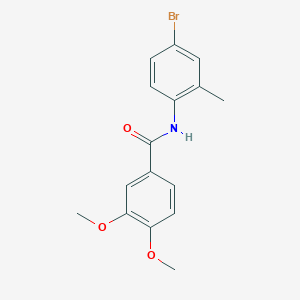![molecular formula C13H8Cl2N2O2S B226448 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole, commonly known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a benzimidazole derivative that has been synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine.
Mecanismo De Acción
The mechanism of action of DBI is not fully understood, but it is thought to act as a GABA receptor antagonist. By blocking GABA receptors, DBI increases neuronal excitability, leading to anxiogenic and proconvulsant effects. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBI has been shown to have a variety of biochemical and physiological effects. In addition to its anxiogenic and proconvulsant effects, DBI has been shown to increase the release of acetylcholine and dopamine in the brain. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBI has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DBI in lab experiments is its specificity for GABA receptors. By selectively blocking GABA receptors, DBI allows researchers to study the role of GABA in the brain without affecting other neurotransmitter systems. However, one limitation of using DBI is its potential toxicity. DBI has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on DBI. One area of research is the development of more selective GABA receptor antagonists. While DBI is specific for GABA receptors, it also interacts with other receptors, which may limit its usefulness in certain experiments. Another area of research is the development of DBI analogs with improved pharmacokinetic properties. Finally, DBI may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
DBI can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure DBI. Other methods for synthesizing DBI include the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzimidazole or the reaction of 2,4-dichlorobenzenesulfonyl isocyanate with 1H-benzimidazole.
Aplicaciones Científicas De Investigación
DBI has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBI is its use as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By blocking GABA receptors, DBI has been shown to have anxiogenic and proconvulsant effects, making it a useful tool for studying the role of GABA in the brain. DBI has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Nombre del producto |
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole |
|---|---|
Fórmula molecular |
C13H8Cl2N2O2S |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
Clave InChI |
RPSOYKKIOZTBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B226365.png)
![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperidine](/img/structure/B226394.png)
![1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226397.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)


![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
